Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Description
Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a boronic ester-functionalized indole derivative. Its structure features:
- A tert-butyl carbamate group at the indole N1-position, providing steric protection and synthetic versatility.
- A benzyloxy substituent at the C6 position, enhancing solubility and enabling further functionalization.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at C3, critical for Suzuki-Miyaura cross-coupling reactions .
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for constructing biaryl or heteroaryl motifs in drug candidates. Its design aligns with strategies to improve stability and reactivity of boronate-containing intermediates .
Properties
IUPAC Name |
tert-butyl 6-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BNO5/c1-24(2,3)31-23(29)28-16-21(27-32-25(4,5)26(6,7)33-27)20-14-13-19(15-22(20)28)30-17-18-11-9-8-10-12-18/h8-16H,17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVYKHCASQYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104944 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304633-94-9 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 6-(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The benzyloxy and dioxaborolan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It plays a role in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the production of advanced materials and functional polymers.
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety is known to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic structures, enabling the development of new materials and pharmaceuticals .
Comparison with Similar Compounds
Target Compound vs. Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Structural Differences : The indazole core (two adjacent nitrogen atoms) replaces the indole’s single nitrogen, altering electronic properties and hydrogen-bonding capacity. The boronic ester is at C5 in the indazole vs. C3 in the target indole .
- Reactivity : Indazole derivatives exhibit higher thermal stability but slower coupling kinetics in Suzuki reactions due to increased steric hindrance at C3. Reported yields for indazole-based cross-couplings average 70–85%, compared to 80–95% for indole analogs .
Target Compound vs. (E)-Tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate
- Functional Groups : The latter replaces the C3 boronic ester with a mesylate-terminated propenyl group at C4. This renders it unsuitable for cross-coupling but ideal for nucleophilic substitutions (e.g., SN2 reactions) .
- Applications : The mesylate derivative is used in alkylation or elimination reactions, whereas the boronic ester enables aryl-aryl bond formation .
Indoline and Isoindoline Analogs
Target Compound vs. Tert-butyl 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
Target Compound vs. Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
- Structural Framework : Isoindoline’s fused benzene and pyrrolidine rings create a planar geometry distinct from indole’s bicyclic system. The boronic ester is positioned on the benzene ring rather than the heterocycle.
- Synthetic Utility : Isoindoline derivatives are favored for rigid, conformationally restricted scaffolds in kinase inhibitors, whereas indole-based compounds are more common in serotonin receptor modulators .
Data Tables
Table 1. Key Properties of Boronic Ester-Containing Compounds
Table 2. Cross-Coupling Performance (Representative Data)
Research Findings and Insights
- Electronic Effects : The benzyloxy group in the target compound enhances electron density at C3, accelerating transmetallation in Suzuki reactions compared to methoxy-substituted analogs .
- Steric Challenges : Bulkier substituents (e.g., benzyloxy vs. methoxy) reduce yields in couplings with sterically hindered aryl halides (e.g., ortho-substituted partners) .
- Stability : The tert-butyl carbamate group in all compared compounds prevents N-H deprotonation, improving stability under basic reaction conditions .
Biological Activity
Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate (CAS: 2304633-94-9) is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes an indole moiety and a dioxaborolane group, which are known to influence its pharmacological properties.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, particularly kinases. Kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. Dysregulation of these pathways is often implicated in cancer and other diseases.
Anticancer Potential
Research indicates that compounds with similar structures to Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, potentially blocking pathways involved in tumor growth. This is supported by studies showing that similar indole-based compounds can inhibit mTOR and other kinases involved in cancer progression .
Case Studies
-
Study on Indole Derivatives :
A study highlighted the efficacy of indole derivatives in inhibiting the proliferation of cancer cells. The results showed that these compounds could reduce cell viability in various cancer types by inducing apoptosis . -
Kinase Inhibition Assays :
In vitro assays demonstrated that related compounds could inhibit specific kinases with IC50 values in the low nanomolar range. This suggests that Tert-butyl 6-benzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole could exhibit similar potency .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2304633-94-9 |
| Molecular Formula | C26H32BNO5 |
| Molar Mass | 449.36 g/mol |
| Purity | 97% |
| Biological Activity | Kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
